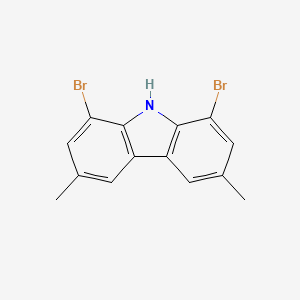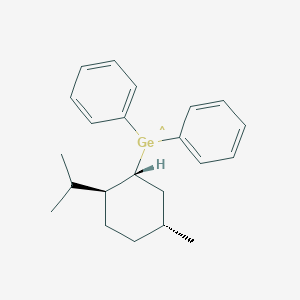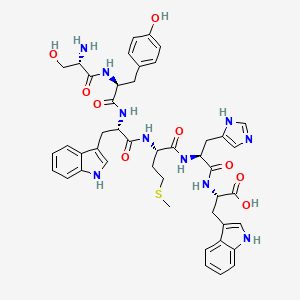
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- is an aromatic compound that features a benzene ring substituted with a dimethoxyphenylmethyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a dimethoxyphenylmethyl-substituted benzene derivative using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process often includes steps such as Friedel-Crafts alkylation to introduce the dimethoxyphenylmethyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: The nitro group in Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- can undergo reduction reactions to form amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(methoxyphenylmethyl)-3-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-4-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-2-nitro-
Comparison: Compared to its analogs, the position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules .
Eigenschaften
CAS-Nummer |
561317-72-4 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
1-[dimethoxy(phenyl)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-19-15(20-2,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17)18/h3-11H,1-2H3 |
InChI-Schlüssel |
LOXONYRMBJHKMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C2=CC(=CC=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)

![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)


![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)

